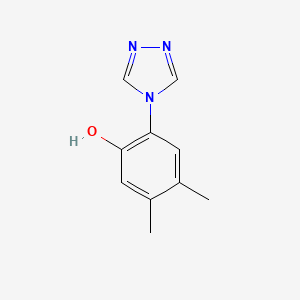
dl-α-Prodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-α-Prodine involves the esterification of 1,3-dimethyl-4-phenyl-4-piperidinol with propanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: dl-α-Prodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
dl-α-Prodine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Mechanism of Action
dl-α-Prodine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic and euphoric effects . The interaction with these receptors also leads to side effects such as respiratory depression and sedation .
Comparison with Similar Compounds
Meperidine: Similar in structure and function but with a longer duration of action.
Betaprodine: An isomer of dl-α-Prodine with higher potency but shorter duration.
Morphine: A naturally occurring opioid with a different chemical structure but similar analgesic effects.
Uniqueness: this compound is unique due to its rapid onset and shorter duration of action compared to other opioids. This makes it particularly useful in settings where quick pain relief is needed but prolonged effects are undesirable .
Properties
CAS No. |
15867-21-7 |
|---|---|
Molecular Formula |
Al2F18Si3 |
Molecular Weight |
0 |
Synonyms |
dl-α-Prodine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1175888.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B1175891.png)

![2-(4-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1175901.png)
